molecular formula C6H12NaO9P B8254876 alpha-D-Glucose-6-phosphate,monosodium salt

alpha-D-Glucose-6-phosphate,monosodium salt

Cat. No.: B8254876
M. Wt: 282.12 g/mol
InChI Key: ZALKNDISPIVVKC-WNFIKIDCSA-M
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Description

α-D-Glucose-6-phosphate, monosodium salt (CAS: 54010-71-8) is a critical intermediate in carbohydrate metabolism. It is synthesized via the phosphorylation of glucose by hexokinase or glucokinase in the first step of glycolysis and serves as a substrate for glucose-6-phosphate dehydrogenase (G6PD) in the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate .

Properties

IUPAC Name

sodium;[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALKNDISPIVVKC-WNFIKIDCSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NaO9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorylation of Pentaacetylated Glucose

The classical chemical route involves phosphorylation of peracetylated glucose followed by selective deacetylation and salt formation. This method, described in US Patent 3,872,085, proceeds as follows:

  • Pentaacetylation : β-D-Glucose is acetylated with acetic anhydride to form pentaacetyl-β-D-glucose.

  • Phosphorylation : The acetylated intermediate reacts with phosphoric acid at 60°C to yield pentaacetyl-α-D-glucose-1-phosphate.

  • Salt Formation : The product is treated with ammonia in methanol to form diammonium α-D-glucose-1-phosphate.

  • Cation Exchange : Reaction with calcium hydroxide produces calcium α-D-glucose-1-phosphate, which is then converted to the monosodium salt via double decomposition with sodium sulfate.

Key Data :

  • Yield : 283 g of diammonium α-D-glucose-1-phosphate from 1 kg of pentaacetyl-β-D-glucose.

  • Purity : >99% enzymatic assay purity.

Chemoenzymatic Deacetylation

A more efficient route employs Candida rugosa lipase for regioselective deacetylation of primary hydroxyl groups:

  • Acetylation : α-D-Glucose is peracetylated to 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose.

  • Enzymatic Deacetylation : Candida rugosa lipase selectively removes the C6 acetate group, producing 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose.

  • Phosphorylation : Subsequent phosphorylation at C6 yields α-D-glucose-6-phosphate, which is converted to the monosodium salt.

Advantages :

  • Yield : 54–85% overall yield for rare sugar synthesis.

  • Scalability : Suitable for large-scale production due to simplified purification.

Enzymatic Synthesis Methods

Transphosphorylation Using α-Glc 1-P Phosphatase (Agp)

The bacterial enzyme Agp (E. coli α-Glc 1-phosphate phosphatase) catalyzes phosphoryl transfer from α-D-glucose-1-phosphate (αGlc 1-P) to glucose, producing α-D-glucose-6-phosphate:

  • Substrate Preparation : αGlc 1-P is used as the phosphoryl donor.

  • Reaction Conditions :

    • Buffer : Tris-HCl (pH 7.8), 30°C.

    • Acceptors : Glucose or fructose (200 mM) to favor transphosphorylation over hydrolysis.

  • Product Formation :

    • Glc 6-P Yield : 55% from αGlc 1-P with fructose as acceptor.

    • Kinetics : kcat = 137 s⁻¹ for αGlc 1-P consumption.

Mechanistic Insight :
Agp operates via a two-step mechanism involving a phosphohistidine intermediate, enabling efficient interception by acceptors.

G6PD-Coupled NADP⁺ Oxidation

While primarily used for quantification, glucose-6-phosphate dehydrogenase (G6PD) can theoretically reverse its catalytic cycle under non-physiological conditions to synthesize α-D-glucose-6-phosphate:

  • Reagents : NADP⁺, G6PD, and glucose.

  • Reaction : Glucose + NADP⁺ → α-D-glucose-6-phosphate + NADPH.

  • Limitations :

    • Equilibrium : Favors NADPH formation, requiring substrate recycling for net synthesis.

    • Sensitivity : NADPH detection limits scalability.

Comparative Analysis of Preparation Methods

Parameter Chemical Synthesis Enzymatic (Agp) G6PD-Coupled
Yield 54–85%55% (with fructose)Low (equilibrium-dependent)
Time 2–3 days (multi-step)Hours (single-step)Real-time (assay-based)
Scalability High (industrial)Moderate (enzyme cost)Low (laboratory-scale)
Purity >99% (enzymatic assay)>95% (HPLC)90–95% (chromatographic)
Cost Moderate (chemicals)High (enzyme production)Low (reagents)
Environmental Impact High (acetic anhydride, solvents)Low (biocatalysis)Moderate (NADP⁺, tetrazolium salts)

Challenges and Optimizations

Chemical Synthesis

  • Isomerization : Acetylation of α-D-glucose can lead to β-anomer formation. Solutions include strict temperature control (60°C) and use of β-D-glucose as starting material.

  • Byproduct Separation : Ammonium chloride removal during salt formation requires filtration and methanol washing.

Enzymatic Synthesis

  • Enzyme Stability : Agp requires cytoplasmic expression in E. coli Origami B for disulfide bond formation.

  • Substrate Specificity : Agp preferentially transfers phosphoryl groups to C6 of glucose over other acceptors (e.g., fructose) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Glucose-6-phosphate dehydrogenase, NADP+

    Isomerization: Glucose-6-phosphate isomerase

    Hydrolysis: Glucose-6-phosphatase, water

Major Products:

    Oxidation: 6-Phosphogluconate

    Isomerization: Fructose-6-phosphate

    Hydrolysis: Glucose, inorganic phosphate

Scientific Research Applications

Biochemical Research

Enzyme Substrate for Glucose-6-Phosphate Dehydrogenase

One of the primary applications of alpha-D-Glucose-6-phosphate, monosodium salt is as a substrate for glucose-6-phosphate dehydrogenase (G6PD), an enzyme involved in the pentose phosphate pathway. This pathway is essential for cellular metabolism and the production of NADPH, which is critical for anabolic reactions and maintaining redox balance in cells.

Application Details
EnzymeGlucose-6-phosphate dehydrogenase
RoleSubstrate for enzymatic reactions
ImportanceInvolved in NADPH production and cellular metabolism

Case Study: G6PD Deficiency

Research has highlighted the significance of alpha-D-Glucose-6-phosphate in addressing G6PD deficiency, a common genetic disorder that leads to hemolytic anemia. A study identified small molecules that enhance G6PD activity in patients with various mutations, demonstrating the potential therapeutic application of alpha-D-Glucose-6-phosphate in restoring enzyme function and reducing oxidative stress in affected individuals .

Pharmaceutical Applications

Potential Therapeutic Agent

Alpha-D-Glucose-6-phosphate has been investigated as a potential therapeutic agent for conditions associated with oxidative stress, such as G6PD deficiency and related hemolytic disorders. The ability to increase G6PD activity suggests that this compound could be utilized in developing treatments for these conditions.

Therapeutic Use Details
ConditionG6PD deficiency
MechanismEnhances enzyme activity and reduces oxidative stress
OutcomesImproved cell viability and reduced hemolysis in clinical studies

Biotechnology Applications

Cell Culture and Metabolic Studies

In biotechnology, alpha-D-Glucose-6-phosphate serves as a key component in cell culture media and metabolic studies. It provides essential energy sources and precursors for biosynthetic pathways, facilitating research on cellular metabolism and growth.

Biotechnology Use Details
ApplicationCell culture media
RoleProvides energy source and metabolic precursors
Research FocusCellular metabolism and growth studies

Analytical Chemistry

Reagent in Assays

Alpha-D-Glucose-6-phosphate is employed as a reagent in various biochemical assays to measure enzyme activity or glucose metabolism. Its stability and solubility make it suitable for use in laboratory settings.

Analytical Use Details
ApplicationReagent for biochemical assays
MeasurementEnzyme activity or glucose metabolism
CharacteristicsStable aqueous solutions; suitable for laboratory use

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₆H₁₂O₉P·Na
  • Molecular Weight : 282.1 g/mol
  • Purity : ≥98% (enzymatic assay), with some suppliers offering >99% purity
  • Physical Form : Crystalline solid, soluble in water
  • Storage : Stable for ≥4 years at -20°C or short-term at +2°C to +8°C
  • Applications : Substrate for G6PD assays, research in glycolysis, glycogen synthesis, and nucleotide biosynthesis .

Different Salt Forms of D-Glucose-6-Phosphate

Table 1: Salt-Specific Properties
Compound Molecular Formula Molecular Weight (g/mol) Purity Storage Key Applications
α-D-Glucose-6-P, monosodium C₆H₁₂O₉P·Na 282.1 ≥98% -20°C G6PD assays, metabolic studies
D-Glucose-6-P, disodium C₆H₁₁O₉PNa₂ 304.2 ≥96% Room temp. Diagnostic kits for G6PD deficiency
D-Glucose-6-P, dipotassium C₆H₁₁O₉PK₂·nH₂O 338.33 95% +2°C to +8°C Research requiring potassium buffers
D-Glucose-6-P, barium salt C₆H₁₁O₉PBa·7H₂O N/A 98% Ambient Specialized crystallography studies

Key Differences :

  • Solubility & Compatibility: Monosodium salt is preferred for standard assays due to high solubility and compatibility with enzymatic buffers. Disodium salts are lyophilized for diagnostic stability , while dipotassium salts are used in potassium-based buffer systems .
  • Safety : Dipotassium salt carries a hazard warning for organ toxicity (H371) and requires careful handling .

Structural Analogs: Isomeric and Functional Derivatives

Table 2: Structural Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
D-Fructose-6-P, disodium C₆H₁₁O₉PNa₂ 304.2 Isomer of glucose-6-P; keto form Substrate for phosphofructokinase, glycolysis studies
α-D-Glucose-1-P, disodium C₆H₁₁O₈PNa₂·H₂O 304.1 Phosphorylated at C1 Glycogen synthesis, starch metabolism
D-Glucosamine-6-P, sodium C₆H₁₂NO₈P·Na 279.1 Amino group at C2 Studies on glycosylation, bacterial cell walls

Enzymatic Specificity :

  • Glucose-1-P is utilized in glycogen synthesis, whereas glucose-6-P enters glycolysis or the pentose phosphate pathway .

Modified Sugars and Derivatives

Table 3: Modified Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Applications
N-Acetyl-D-glucosamine-6-P, sodium C₈H₁₄NO₈P·Na 323.2 Acetylated amino group Research on O-GlcNAcylation, signaling pathways
Dextran sulfate sodium (C₆H₇Na₃O₁₄S₂)ₙ Variable Sulfated polysaccharide Anticoagulant, cell culture additive

Functional Impact :

  • Modifications like acetylation or sulfation alter solubility and biological activity, enabling applications in glycobiology and pharmacology .

Biological Activity

Alpha-D-Glucose-6-phosphate, monosodium salt (C6H12NaO9P), is a significant metabolite in various biological processes. This compound plays a crucial role in carbohydrate metabolism, cellular signaling, and energy production. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and research findings.

  • Molecular Formula: C6H12NaO9P
  • Molecular Weight: 358.53 g/mol
  • CAS Number: 54010-71-8

Biological Functions

1. Metabolic Role:
Alpha-D-Glucose-6-phosphate is an essential intermediate in glycolysis and the pentose phosphate pathway (PPP). It is produced from glucose by hexokinase and is involved in the regulation of glucose metabolism.

2. Enzyme Interactions:
The compound acts as a competitive inhibitor of hexokinase, which regulates glucose uptake in cells. This inhibition can affect insulin signaling pathways and energy production, particularly under conditions of hyperglycemia .

3. Cellular Signaling:
Alpha-D-glucose-6-phosphate also influences various signaling pathways, including those related to inflammation and immune response. It has been shown to activate the NLRP3 inflammasome, which plays a role in innate immunity .

The biological activity of alpha-D-glucose-6-phosphate involves several key mechanisms:

  • Hexokinase Inhibition: By inhibiting hexokinase activity, it alters glucose phosphorylation rates, affecting overall glucose metabolism .
  • Regulation of Glycogenolysis: It participates in glycogen breakdown by influencing glycogen phosphorylase activity .
  • Polyol Pathway Activation: It is involved in the conversion of glucose to sorbitol via aldose reductase during hyperglycemic conditions, which can lead to complications such as diabetic neuropathy .

Table 1: Biological Activities of Alpha-D-Glucose-6-phosphate

ActivityEffectReference
Hexokinase InhibitionCompetitive inhibition
Glycogen PhosphorylaseModulates activity
NLRP3 Inflammasome ActivationEnhances immune response
Polyol Pathway ActivationConverts glucose to sorbitol

Case Study: Diabetic Complications

A study investigated the role of alpha-D-glucose-6-phosphate in diabetic patients. It was found that elevated levels of this metabolite were associated with increased sorbitol production, contributing to diabetic neuropathy. The inhibition of hexokinase by this compound was linked to impaired glucose utilization and exacerbation of hyperglycemic conditions .

Implications for Health and Disease

The biological activity of alpha-D-glucose-6-phosphate has significant implications for metabolic disorders:

  • Diabetes Management: Understanding its role in glucose metabolism could lead to new therapeutic strategies for managing diabetes and its complications.
  • Inflammatory Diseases: Its involvement in NLRP3 inflammasome activation suggests potential applications in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. How to prepare stable aqueous solutions of α-D-glucose-6-phosphate (G6P) monosodium salt for enzymatic assays?

  • Method : Dissolve crystalline G6P monosodium salt in PBS (pH 7.2) at ≤10 mg/mL. Vortex gently and filter through a 0.22 µm membrane. Avoid prolonged storage; use immediately or aliquot and store at -20°C for ≤24 hours to prevent hydrolysis .
  • Critical Note : Batch-specific stability data should be verified via the Certificate of Analysis (COA), as aqueous solutions degrade rapidly at room temperature .

Q. What quality control measures ensure G6P monosodium salt purity in glycolysis studies?

  • Analytical Methods :

  • HPLC : Use anion-exchange chromatography with UV detection (210 nm) to confirm ≥98% purity .
  • Specific Rotation : Validate optical purity via polarimetry (expected [α]D = +31° to +35° for 10% aqueous solutions) .
    • Enzymatic Validation : Test substrate activity with glucose-6-phosphate dehydrogenase (G6PDH); NADP+ reduction at 340 nm confirms functional integrity .

Q. How does G6P monosodium salt differ from disodium salts in experimental applications?

  • Key Differences :

PropertyMonosodium SaltDisodium Salt
Molecular Weight282.12 g/mol 304.1–304.2 g/mol
Solubility in Water~10 mg/mL (PBS, pH 7.2) ~50 mg/mL
Buffering CapacityLower (single Na+ counterion)Higher (two Na+ counterions)
  • Impact : Disodium salts may alter ionic strength in kinetic assays, affecting enzyme activity (e.g., G6PDH) .

Advanced Research Questions

Q. How to resolve contradictions in kinetic parameters (Km, Vmax) of G6PDH across studies?

  • Potential Causes :

  • Salt Form Variability : Disodium salts increase ionic strength, potentially inhibiting G6PDH vs. monosodium salts .
  • Solution pH : G6P stability varies with pH; ensure assays are buffered at pH 7.4–8.0 to match physiological conditions .
    • Troubleshooting : Pre-incubate G6P with assay buffers for 10 minutes to equilibrate hydrolysis products (e.g., inorganic phosphate) .

Q. What experimental designs mitigate variability in G6P-dependent metabolic flux analysis?

  • Isotopic Labeling : Use [U-¹³C]-G6P to trace carbon flow in the pentose phosphate pathway (PPP) via LC-MS .
  • Controls : Include parallel assays with 6-AN (6-aminonicotinamide), a PPP inhibitor, to confirm G6P-specific flux .
  • Data Normalization : Normalize NADPH/NADP+ ratios to total protein content or cell count to account for batch effects .

Q. How to validate G6P stability in long-term cell culture studies?

  • Stability Assay : Incubate G6P in culture medium at 37°C and sample at 0, 6, 12, and 24 hours. Quantify degradation via LC-MS or enzymatic coupling (e.g., hexokinase/glucose-6-phosphate dehydrogenase cascade) .
  • Optimization : Supplement media with phosphatase inhibitors (e.g., sodium orthovanadate) to prolong G6P half-life .

Methodological Best Practices

Q. How to address substrate inhibition in G6P-dependent assays?

  • Dose-Response Curves : Test G6P concentrations from 0.1–10 mM to identify non-linear kinetic regions .
  • Mechanistic Insight : Use computational modeling (e.g., COPASI) to distinguish competitive vs. uncompetitive inhibition patterns .

Q. What are the pitfalls in interpreting G6P’s role in cancer metabolism studies?

  • Context Dependency : PPP activity varies with tumor type (e.g., upregulated in glioblastoma vs. suppressed in hepatocellular carcinoma) .
  • Redox Artifacts : Avoid excessive NADP+ supplementation, which artificially elevates PPP flux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.